Kynurenine-3-Hydroxylase Inhibitory Class Membership with Quantitative Baseline
The 2‑amino‑4‑aryl‑4‑oxobut‑2‑enoate scaffold is disclosed as the most potent KMO inhibitor class reported [1]. Although direct IC₅₀ data for the target compound are not publicly available, the structurally closest analogue—2‑amino‑4‑(3‑nitrophenyl)‑4‑oxobutyric acid (free acid)—exhibits an IC₅₀ of 8,000 nM against rat KMO [2]. By class‑level inference, the ethyl ester is anticipated to retain KMO inhibitory capacity, with the potential for altered potency due to ester‑versus‑acid differences.
| Evidence Dimension | KMO inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; class‑inferred activity |
| Comparator Or Baseline | 2‑Amino‑4‑(3‑nitrophenyl)‑4‑oxobutyric acid: IC₅₀ = 8,000 nM |
| Quantified Difference | Not quantifiable for target; free‑acid baseline provided |
| Conditions | Rat kynurenine 3‑monooxygenase, in vitro enzymatic assay |
Why This Matters
Establishes a validated biological anchor point for the scaffold, supporting procurement for KMO‑targeted neuroprotection studies where the free acid already shows measurable activity.
- [1] Drysdale, M. J.; Hind, S. L.; Jansen, M.; Reinhard, J. F. Jr. J. Med. Chem. 2000, 43, 123–127. View Source
- [2] BindingDB Entry for BDBM50061907 (2‑Amino‑4‑(3‑nitro‑phenyl)‑4‑oxo‑butyric acid), Kynurenine 3‑monooxygenase IC₅₀. View Source
